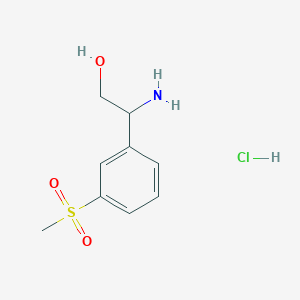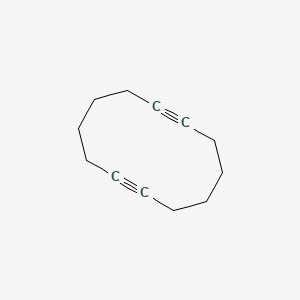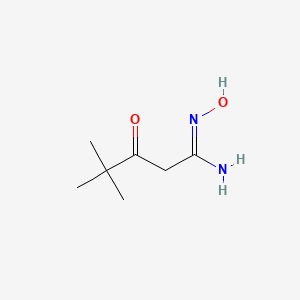
Gallium;2-chloro-3,4,5-trichlorooxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium;2-chloro-3,4,5-trichlorooxybenzoate is a complex organometallic compound that combines the properties of gallium with a chlorinated benzoate ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gallium;2-chloro-3,4,5-trichlorooxybenzoate typically involves the reaction of gallium salts with 2-chloro-3,4,5-trichlorooxybenzoic acid. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gallium center. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, often involving the benzoate ligand. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the benzoate ligand can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Reduced benzoate derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
科学的研究の応用
Gallium;2-chloro-3,4,5-trichlorooxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of gallium, which can disrupt bacterial iron metabolism.
Medicine: Explored for its anticancer properties, as gallium compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the unique electronic properties of gallium.
作用機序
The mechanism of action of Gallium;2-chloro-3,4,5-trichlorooxybenzoate involves several pathways:
Molecular Targets: The compound targets enzymes and proteins that are involved in cellular metabolism. Gallium ions can mimic iron ions, disrupting processes that are dependent on iron.
Pathways Involved: The inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, is a key pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects.
類似化合物との比較
Gallium;2-chloro-3,4,5-trichlorooxybenzoate can be compared with other gallium-based compounds and chlorinated benzoates:
Similar Compounds:
Uniqueness:
Gallium Nitrate: Primarily used in medicine for its anticancer properties, but lacks the specific ligand structure of this compound.
Gallium Arsenide: Widely used in electronics and optoelectronics, but does not possess the same chemical reactivity as the benzoate compound.
2-Chlorobenzoic Acid and 3,4,5-Trichlorobenzoic Acid: These compounds are simpler and lack the metal center, limiting their applications compared to the organometallic this compound.
特性
分子式 |
C21H3Cl12GaO15 |
|---|---|
分子量 |
990.4 g/mol |
IUPAC名 |
gallium;2-chloro-3,4,5-trichlorooxybenzoate |
InChI |
InChI=1S/3C7H2Cl4O5.Ga/c3*8-4-2(7(12)13)1-3(14-9)5(15-10)6(4)16-11;/h3*1H,(H,12,13);/q;;;+3/p-3 |
InChIキー |
DOMVWGJUXOZGEL-UHFFFAOYSA-K |
正規SMILES |
C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)

![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)






